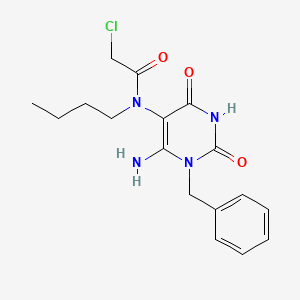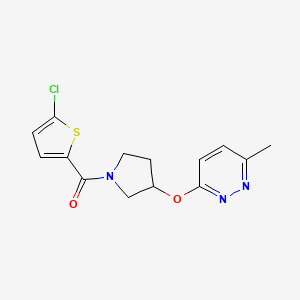
2-(Méthoxyméthyl)-4-méthylpyrimidin-5-amine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride is a chemical compound with a pyrimidine core structure. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of methoxymethyl and methyl groups on the pyrimidine ring, along with the amine and hydrochloride functionalities, makes this compound unique and potentially useful in various chemical and biological applications.
Applications De Recherche Scientifique
2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in enzyme inhibition or receptor binding assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of a pyrimidine derivative with methoxymethyl chloride under basic conditions, followed by the introduction of the amine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and methyl groups, along with the amine functionality, allow the compound to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyestradiol: A natural metabolite of estradiol with angiogenesis inhibitory properties.
2-Methoxyestrone: Another estradiol metabolite with distinct biological activities.
Uniqueness
2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group, in particular, can influence its reactivity and interaction with biological targets, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
2-(methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-6(8)3-9-7(10-5)4-11-2;/h3H,4,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETLVTAWAODNSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)COC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-37-8 |
Source


|
| Record name | 2-(methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine](/img/structure/B2374548.png)



![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2374560.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride](/img/structure/B2374561.png)


![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2374568.png)


